molecular formula C11H9N3O5 B8040809 2-[(2-hydroxy-5-nitrophenyl)methyl]-1H-pyridazine-3,6-dione

2-[(2-hydroxy-5-nitrophenyl)methyl]-1H-pyridazine-3,6-dione

Cat. No.: B8040809
M. Wt: 263.21 g/mol
InChI Key: YRSOLMIMPANSCT-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-5-nitrophenyl)methyl]-1H-pyridazine-3,6-dione is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound also features a hydroxy group and a nitro group attached to a phenyl ring, which is further connected to the pyridazine ring through a methylene bridge. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-5-nitrophenyl)methyl]-1H-pyridazine-3,6-dione typically involves multi-step organic reactions. One common method starts with the nitration of a suitable phenyl derivative to introduce the nitro group. This is followed by the formation of the methylene bridge through a condensation reaction with formaldehyde. The final step involves the cyclization of the intermediate product to form the pyridazine ring under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-5-nitrophenyl)methyl]-1H-pyridazine-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of substituted derivatives depending on the electrophile used

Scientific Research Applications

2-[(2-hydroxy-5-nitrophenyl)methyl]-1H-pyridazine-3,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-5-nitrophenyl)methyl]-1H-pyridazine-3,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxy group can form hydrogen bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-hydroxy-4-nitrophenyl)methyl]-1H-pyridazine-3,6-dione
  • 2-[(2-hydroxy-5-nitrophenyl)ethyl]-1H-pyridazine-3,6-dione
  • 2-[(2-hydroxy-5-nitrophenyl)methyl]-1H-pyrimidine-4,6-dione

Uniqueness

2-[(2-hydroxy-5-nitrophenyl)methyl]-1H-pyridazine-3,6-dione is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(2-hydroxy-5-nitrophenyl)methyl]-1H-pyridazine-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c15-9-2-1-8(14(18)19)5-7(9)6-13-11(17)4-3-10(16)12-13/h1-5,15H,6H2,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSOLMIMPANSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CN2C(=O)C=CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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